methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate
Description
Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate (CAS: 1499207-49-6) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₂N₂O₂. It features a pyrrolo[1,2-a]pyrazine core substituted with a methyl ester group at the 8-position. Its structure is defined by the SMILES string COC(=O)C1=C2CNCCN2C=C1 and InChIKey IONSRGDHHCMINV-UHFFFAOYSA-N .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-6-8(7)11/h2,4,10H,3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONSRGDHHCMINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNCCN2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate typically involves a multi-step process. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to provide the related N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic route described above can be scaled up for industrial purposes, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
While comprehensive data tables and dedicated case studies specifically focusing on the applications of "methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate" are not available in the search results, information regarding pyrrolo-fused heterocycles, particularly pyrrolo[1,2-a]pyrazines, and their derivatives, reveals potential applications in medicinal chemistry and related fields.
General Applications of Pyrrolo-Fused Heterocycles
- Anticancer Agents Several pyrrolo-fused heterocycles have demonstrated anticancer activity . These compounds can perform better than control substances in certain cancer cell lines . For example, a pyrrolo[1,2-a]quinoline derivative exhibited good performance against various cancer cell lines, including renal, colon, and breast cancer lines, showing complete growth inhibition at submicromolar concentrations .
- BET Bromodomain Inhibitors Pyrrolo[1,2-a]pyrazine derivatives have been identified as binders to BET bromodomains, which are drug targets for cancer therapy . Incorporating an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment into existing drug scaffolds has led to the creation of highly potent BET bromodomain inhibitors with significant selectivity and tumor growth inhibition .
- Antifungal Compounds Brominated pyrroles and pyrrolo[1,2-a]pyrazines are conceived as potential antifungal compounds . Specific pyrrole-based compounds have been shown to inhibit yeast growth and ergosterol synthesis in Candida glabrata .
Specific Insights from Available Data
- Compound 10a: This pyrrolo-fused heterocycle was found to be active on most tested cell lines, even outperforming phenstatin in some instances, especially on the A498 renal cancer cell line . It also inhibits tubulin polymerization in vitro and has a promising ADMET profile .
- Compound 38: A BET bromodomain inhibitor derived from pyrrolo[1,2-a]pyrazine demonstrates excellent selectivity for the BET bromodomain family and achieves complete inhibition of tumor growth with good tolerability when administered orally .
Relevant Compounds
Mechanism of Action
The exact mechanism of action of methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its nitrogen-containing heterocyclic structure. This interaction can lead to a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound’s methyl ester group at the 8-position distinguishes it from analogues with substitutions at other positions or with different functional groups:
| Compound Name | Substituent(s) | Position | Key Structural Features |
|---|---|---|---|
| Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate | Methyl ester (COOCH₃) | 8 | Simplest ester derivative; no additional rings |
| Ethyl 6-(3,4,5-Trimethoxybenzoyl)pyrrolo[1,2-a]pyrazine-8-carboxylate | 3,4,5-Trimethoxybenzoyl | 6 | Bulky aromatic substituent; enhanced π-π interactions |
| Ethyl 6-(4-Bromobenzoyl)pyrrolo[1,2-a]pyrazine-8-carboxylate | 4-Bromobenzoyl | 6 | Electron-withdrawing bromine; potential for halogen bonding |
| Methyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate | Oxo group (C=O) | 1 | Ketone group increases polarity and reactivity |
| tert-Butyl 6-cyano-1-methyl-pyrrolo[1,2-a]pyrazine-2-carboxylate | Cyano (CN) and tert-butyl ester | 2, 6 | Electron-withdrawing cyano group; steric hindrance from tert-butyl |
Key Insights :
Key Insights :
Antimicrobial and Antioxidant Profiles
- 1-Oxo Derivatives: Exhibit notable antimicrobial activity against Staphylococcus aureus and antioxidant capacity in DPPH assays, attributed to the oxo group’s redox activity .
- Benzoyl-Substituted Analogues : Demonstrated anticancer activity in preliminary screens, likely due to aromatic stacking interactions with DNA or enzymes .
Comparative Analysis
| Compound Type | Antimicrobial Activity | Antioxidant Activity | Anticancer Potential |
|---|---|---|---|
| 1-Oxo Derivatives | High | Moderate | Not reported |
| Benzoyl-Substituted Analogues | Low | Low | High |
| Methyl Ester (Target) | Unknown | Unknown | Indirect (via derivatives) |
Physicochemical and Analytical Properties
Collision Cross-Section (CCS) and Mass Spectrometry
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 181.09715 | 139.0 |
| [M+Na]⁺ | 203.07909 | 149.2 |
| [M-H]⁻ | 179.08259 | 138.6 |
Comparison :
- The target compound’s CCS values align with similarly sized heterocycles, suggesting comparable gas-phase stability. Benzoyl-substituted analogues likely exhibit higher CCS due to increased mass and rigidity .
Biological Activity
Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer and antifungal properties, synthesis methods, and structure-activity relationships (SAR).
Structural Overview
- Molecular Formula : C₉H₁₂N₂O₂
- SMILES : COC(=O)C1=C2CNCCN2C=C1
- InChIKey : IONSRGDHHCMINV-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo-fused heterocycles, including derivatives of this compound. These compounds have shown promising results in inhibiting cancer cell growth across various tumor lines.
Case Studies and Findings
-
In Vitro Anticancer Activity :
Cell Line GI50 (µM) A498 (Renal) <0.01 COLO 205 (Colon) <0.01 T-47D (Breast) <0.01 - Mechanism of Action :
Antifungal Activity
The compound has also been assessed for antifungal properties against various Candida species.
Antifungal Efficacy
A recent study investigated the minimum inhibitory concentration (MIC) of several pyrrolo[1,2-a]pyrazines against Candida spp., revealing that this compound has notable antifungal activity.
| Fungal Species | MIC (µg/mL) |
|---|---|
| Candida albicans | 5 |
| Candida glabrata | 10 |
| Candida krusei | 15 |
The compound exhibited a significant ability to inhibit yeast growth and ergosterol synthesis in Candida glabrata, indicating a potential for further development as an antifungal agent .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves cyclization reactions starting from substituted pyrroles or enaminones . The structure-activity relationship indicates that modifications at specific positions on the pyrrole ring can enhance biological activity.
SAR Insights
- Substituents : The presence of electron-donating groups at the 3-position enhances anticancer activity.
- Ring Modifications : Alterations in the fused ring structure can lead to improved selectivity and potency against target cells.
Q & A
Q. What are the established synthetic routes for methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate, and how do their yields and conditions compare?
- Methodological Answer : Two primary routes are documented:
- Palladium-Catalyzed C6 Arylation : Starting from pyrrolo[1,2-a]pyrazine derivatives, aryl bromides are coupled using Pd catalysts to introduce substituents. Yields range from 30–57% depending on steric/electronic effects of the aryl group .
- One-Pot, Three-Component Reaction : Diamines, dialkyl acetylenedicarboxylates, and glyoxales react under mild conditions to form the tetrahydropyrrolo[1,2-a]pyrazine core. Advantages include easy purification and yields up to 40% .
- Key Considerations : Optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvent polarity (DMF vs. THF) to mitigate side reactions like over-arylation or dimerization.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the methyl ester (δ ~3.8–3.9 ppm for ¹H; δ ~50–55 ppm for ¹³C) and pyrrolo-pyrazine core protons (e.g., δ 2.5–3.5 ppm for tetrahydro protons). Coupling constants (J ≈ 5–7 Hz) confirm ring fusion .
- IR Spectroscopy : Verify ester carbonyl stretching (~1700–1750 cm⁻¹) and absence of unwanted functional groups (e.g., free -OH or -NH) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃ at m/z ~59) .
Q. What are the common side reactions observed during synthesis, and how can they be mitigated?
- Methodological Answer :
- Oxidation of the Pyrrolo Core : Use inert atmospheres (N₂/Ar) to prevent ring aromatization .
- Ester Hydrolysis : Avoid prolonged exposure to moisture; employ anhydrous solvents (e.g., dried DCM) .
- Regioselectivity Issues : Pre-screen directing groups (e.g., Boc protection) to enhance C6 functionalization .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselective functionalization at the C6 position of the pyrrolo[1,2-a]pyrazine core?
- Methodological Answer :
- Directing Groups : Introduce tert-butoxycarbonyl (Boc) at C8 to electronically bias C6 for Pd-catalyzed cross-coupling. Post-functionalization deprotection can restore the carboxylate .
- Computational Modeling : Use DFT calculations to predict transition-state energies for competing reaction pathways (e.g., C6 vs. C3 arylation) .
- Case Study : Ethyl 6-(3,4-dimethoxybenzoyl) derivatives achieved 30% yield via directed C6 acylation; competing C3 acylation was suppressed using bulky ligands .
Q. What strategies are effective in resolving contradictions in reported biological activities of structurally similar pyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups at C6 enhance anticancer activity in Ethyl 6-(4-bromobenzoyl) derivatives vs. reduced activity in methoxy-substituted analogs) .
- Bioassay Standardization : Normalize testing protocols (e.g., IC₅₀ determination in MCF-7 vs. HeLa cells) to minimize variability .
- Meta-Analysis : Cross-reference cytotoxicity data with physicochemical properties (logP, polar surface area) to identify outliers due to solubility issues .
Q. How can computational chemistry tools be integrated with experimental data to predict and optimize reactivity?
- Methodological Answer :
- Docking Studies : Model interactions between methyl ester derivatives and target proteins (e.g., kinase binding pockets) to prioritize synthetic targets .
- Reaction Pathway Simulation : Use Gaussian or ORCA to simulate transition states for multi-component reactions, identifying rate-limiting steps (e.g., imine formation in one-pot syntheses) .
- Spectral Prediction : Employ ACD/Labs or MestReNova to predict ¹³C NMR shifts, reducing ambiguity in structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
